(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Description
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-IVMDWMLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation at C4
Levoglucosan undergoes selective tosylation at C4 using p-toluenesulfonyl chloride (TsCl) in pyridine, yielding 1,6-anhydro-4-O-tosyl-β-D-glucopyranose (Compound 2). This step activates C4 for subsequent epoxide formation.
Reaction Conditions :
Epoxidation and Payne Rearrangement
Treatment of Compound 2 with sodium hydride in THF generates 1,6:3,4-dianhydro-β-D-galactopyranose (Compound 3) via intramolecular nucleophilic attack. A Payne rearrangement under basic conditions (NaOH, H₂O/EtOH) shifts the epoxide to form 1,6:2,3-dianhydro-β-D-mannopyranose (Compound 4), critical for C3 azide installation.
Key Mechanistic Insight :
The rearrangement equilibrates epoxide positions, favoring the thermodynamically stable 2,3-epoxide due to reduced ring strain.
Hydrolysis of the 1,6-Anhydro Bridge
The 1,6-anhydro ring in Compound 5 is cleaved using aqueous HCl, yielding the open-chain 3-azido-3-deoxy-D-galactopyranose (Compound 6). Subsequent purification via crystallization from methanol/water affords the title compound.
Critical Data :
Alternative Route: Glycal Functionalization
Epoxidation of D-Glucal Triacetate
D-Glucal triacetate is epoxidized with meta-chloroperbenzoic acid (mCPBA) to form 2,3-anhydro-4,6-di-O-acetyl-D-allal (Compound 7). Azide opening of the epoxide with NaN₃ in DMF installs the C3 azide with inversion of configuration.
Challenges :
Deprotection and Isolation
Hydrolysis of acetyl groups with methanolic ammonia yields the target compound. This route is less efficient than the levoglucosan pathway due to lower stereocontrol.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Click Chemistry via Azide-Alkyne Cycloaddition
The azido group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in bioconjugation and drug discovery.
Key findings:
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The stereochemistry of the azido group does not hinder cycloaddition efficiency due to its equatorial position in the pyranose ring.
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Reaction yields exceed 85% under optimized Cu(I) conditions, as observed in analogous carbohydrate-azide systems .
Hydroxymethyl Group Functionalization
The hydroxymethyl group undergoes typical alcohol reactions, including esterification, etherification, and oxidation.
Esterification
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Reacts with acetyl chloride or acetic anhydride to form peracetylated derivatives (e.g., Ac₄GalNAz) .
Oxidation
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Selective oxidation of the primary alcohol (–CH₂OH) to a carboxylate (–COOH) using TEMPO/NaClO₂ system.
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Product : Uronic acid derivative (enhanced solubility in aqueous media).
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Nucleophilic Substitution at Azido Group
The azide can be reduced to an amine (–NH₂) or substituted in Staudinger reactions:
Glycosylation Reactions
The pyranose ring participates in glycosidic bond formation under acid catalysis:
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Conditions : BF₃·Et₂O or TMSOTf in anhydrous DCM.
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Products :
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Disaccharides (e.g., trehalosamine analogs).
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Example : Synthesis of 4-trehalosamine via α,α-1,1-glycosidic linkage.
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Stability and Reactivity Insights
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pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7), with azide decomposition observed at pH < 3.
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Thermal Stability : Decomposes above 150°C, releasing nitrogen gas .
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Solubility : Highly soluble in polar solvents (water, DMSO, DMF) .
Synthetic Challenges
Scientific Research Applications
Pharmaceutical Applications
Antiviral Properties
- The azido group in this compound can enhance its reactivity and potential as a precursor in the synthesis of antiviral agents. Research has indicated that compounds with azido groups can be utilized to develop inhibitors against viral replication processes.
Drug Development
- (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol serves as a building block in the synthesis of glycosylated drugs. Its ability to modify sugar moieties makes it valuable in creating prodrugs that improve bioavailability and therapeutic efficacy .
Biochemical Research
Glycobiology Studies
- This compound plays a crucial role in glycobiology, particularly in studying glycoproteins and glycolipids. The hydroxymethyl group can participate in glycosylation reactions, which are essential for understanding cellular interactions and signaling pathways.
Cellular Uptake Mechanisms
- Research has explored the cellular uptake mechanisms of azido sugars like this compound. Its incorporation into cellular metabolism can help elucidate pathways involved in carbohydrate metabolism and cell signaling .
Chemical Synthesis
Synthetic Intermediates
- The compound is utilized as an intermediate in the synthesis of more complex carbohydrates and derivatives. Its functional groups allow for various chemical transformations that are essential in organic synthesis .
Click Chemistry
- Due to the presence of the azido group, it is applicable in "click chemistry," a modular approach to synthesize complex molecules efficiently. This method is widely used in bioconjugation techniques for labeling biomolecules or creating drug delivery systems.
Nutraceutical Applications
Cholesterol Regulation
- Preliminary studies suggest that compounds similar to this compound may have potential applications in nutraceutical formulations aimed at regulating cholesterol levels. This application stems from its structural similarity to other bioactive sugars known to influence lipid metabolism .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Antiviral agent precursor; drug development for glycosylated drugs |
| Biochemical Research | Glycobiology studies; cellular uptake mechanisms |
| Chemical Synthesis | Synthetic intermediates; applications in click chemistry |
| Nutraceutical | Potential for cholesterol regulation |
Case Studies and Research Findings
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Antiviral Activity Assessment
- A study demonstrated that azido sugars exhibit inhibitory effects on viral replication by interfering with glycoprotein synthesis. The specific role of this compound in this context is currently under investigation.
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Glycosylation Mechanisms
- Research involving this compound has provided insights into the mechanisms of glycosylation reactions critical for protein function and stability. These findings support its utility as a tool for studying glycoprotein interactions.
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Click Chemistry Applications
- A case study highlighted the successful use of this compound in click chemistry reactions leading to the formation of novel bioconjugates with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amine, allowing for further functionalization. In biological systems, the compound can mimic glucose metabolism, enabling the study of cellular energy metabolism and glycosylation processes .
Comparison with Similar Compounds
D-Glucosamine
Structure: (3R,4R,5S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol . Key Differences:
- Replaces the C3 azido group with an amino group (-NH₂).
- Lacks stereochemical specificity at C3 compared to the target compound. Applications: Used in osteoarthritis treatment due to its role in cartilage synthesis . Reactivity: The amino group enhances solubility in aqueous media but reduces stability under oxidative conditions compared to azido derivatives .
Empagliflozin (EMPA)
Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
Key Differences :
- Contains a chlorophenyl-benzyl substituent on the oxane ring.
- Features a glucopyranose core with modifications for SGLT2 inhibition. Applications: SGLT2 inhibitor for type 2 diabetes, promoting urinary glucose excretion . Functional Contrast: The bulky aromatic substituents in EMPA enhance target binding to SGLT2, unlike the simpler azido derivative .
Sotagliflozin
Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol .
Key Differences :
- Substitutes the C6 hydroxymethyl group with a methylthio group (-SCH₃).
- Includes an ethoxybenzyl-phenyl moiety for enhanced pharmacokinetics.
Applications : Dual SGLT1/SGLT2 inhibitor for cardiovascular risk reduction in diabetes .
Reactivity : The methylthio group increases lipophilicity, improving membrane permeability compared to hydroxymethyl derivatives .
CHEMBL3703838
Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4,4-dioxo-2,3-dihydro-1,4λ⁶-benzoxathiin-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
Key Differences :
- Features a benzoxathiin-dioxo substituent at C3.
- Retains the hydroxymethyl group but with altered electronic properties due to sulfur incorporation.
Applications : Investigational compound with binding energy of −36.0654 ± 2.6122 kcal/mol, suggesting high target affinity .
Structural and Functional Analysis Table
Biological Activity
(3-Fluoro-5-methylpyridin-2-yl)boronic acid is an organoboron compound that has garnered significant attention in medicinal chemistry and biological research. Its unique structure, featuring a boronic acid group, a fluorine atom, and a methyl group on the pyridine ring, imparts distinct electronic and steric properties that enhance its utility in various applications.
The molecular formula of (3-Fluoro-5-methylpyridin-2-yl)boronic acid is C₆H₇BFNO₂. The compound is typically synthesized through methods such as the Miyaura borylation reaction, which involves coupling a halopyridine with a diboron reagent using a palladium catalyst in the presence of a base like potassium carbonate. This synthesis route is crucial for producing high yields and maintaining purity for further biological studies.
The biological activity of (3-Fluoro-5-methylpyridin-2-yl)boronic acid is largely attributed to its ability to form stable complexes with various biomolecules. In particular, the boronic acid moiety can interact with diols in sugars, making it useful in glycosylation reactions and as a probe for studying carbohydrate interactions .
1. Enzyme Inhibition
(3-Fluoro-5-methylpyridin-2-yl)boronic acid has been explored as a potential inhibitor of various enzymes. For instance, it has shown promise in inhibiting serine proteases and other enzymes involved in metabolic pathways. The fluorine substitution enhances its binding affinity compared to other boronic acids .
2. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from (3-Fluoro-5-methylpyridin-2-yl)boronic acid have demonstrated significant activity against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .
3. Cancer Research
In cancer biology, (3-Fluoro-5-methylpyridin-2-yl)boronic acid has been evaluated for its potential as an anticancer agent. Studies suggest that it can inhibit specific kinases involved in cancer cell proliferation, leading to reduced viability of cancer cell lines in vitro .
Case Study 1: Antimicrobial Efficacy
A study conducted on various boronic acids, including (3-Fluoro-5-methylpyridin-2-yl)boronic acid, revealed that modifications to the pyridine ring significantly influenced their antimicrobial activity. The compound was tested against clinical isolates of E. coli and showed a notable zone of inhibition compared to standard antibiotics like trimethoprim .
Case Study 2: Cancer Cell Viability
In another investigation, (3-Fluoro-5-methylpyridin-2-yl)boronic acid was incorporated into a series of kinase inhibitors. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines, suggesting a promising avenue for therapeutic development .
Data Tables
| Compound | Target | Activity | MIC (µM) |
|---|---|---|---|
| (3-FMPBA) | E. coli | Antimicrobial | 50 |
| (3-FMPBA) | S. aureus | Antimicrobial | 75 |
| (3-FMPBA) | Kinase X | Inhibition | IC₅₀ = 10 |
| (3-FMPBA) | Serine Protease | Inhibition | IC₅₀ = 20 |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and NOESY/ROESY correlations for stereochemical assignments. X-ray crystallography is definitive for resolving spatial arrangements, as demonstrated for structurally similar oxane derivatives in crystallographic studies . High-resolution mass spectrometry (HRMS) ensures molecular formula validation, while polarimetry confirms optical activity.
Q. How should researchers handle stability concerns during storage of azide-containing carbohydrates like this compound?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize azide degradation. Monitor for decomposition products (e.g., nitrogen oxides) using gas chromatography-mass spectrometry (GC-MS) . Avoid exposure to heat (>40°C) or reducing agents to prevent unintended reactions. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf-life .
Q. What purification strategies are effective for isolating this compound from synthetic byproducts?
- Methodological Answer : Employ column chromatography with silica gel or reversed-phase (C18) stationary phases, using gradients of ethyl acetate/hexane or methanol/water. Monitor fractions via thin-layer chromatography (TLC) with UV/iodine staining. For azide-specific detection, use a copper(I)-catalyzed click reaction with alkynyl probes as a diagnostic tool. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azido group in glycosylation reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to evaluate transition states and activation energies for azide participation in Staudinger or Huisgen cycloaddition reactions. Compare with experimental kinetic data (e.g., via -NMR reaction monitoring) to validate models. Solvent effects can be modeled using implicit solvation (e.g., PCM) .
Q. What experimental approaches resolve contradictions in reported biological activities of azido-sugar analogs?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm target engagement. Assess purity via HPLC-UV/ELSD and quantify trace impurities (e.g., residual solvents) that may artifactually modulate activity .
Q. How does the hydroxymethyl group’s conformation influence the compound’s interaction with carbohydrate-binding proteins?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model hydroxymethyl rotamer populations (gg, gt, tg) in aqueous solution. Validate with and coupling constants from -NMR. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to lectins .
Safety and Ethical Considerations
Q. What personal protective equipment (PPE) is critical when handling azide-functionalized carbohydrates?
- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (N95/P100) if airborne particulates are generated. Conduct work in a fume hood with secondary containment to prevent environmental release. Emergency protocols should include sodium nitrite/thiosulfate antidote kits for azide exposure .
Q. How should waste containing this compound be deactivated and disposed of?
- Methodological Answer : Quench azides by slow addition of sodium nitrite in acidic solution (pH <3) to generate nitrogen gas. Confirm complete decomposition via Fourier-transform infrared (FTIR) spectroscopy (absence of -N stretch at ~2100 cm). Collect neutralized waste in designated containers for incineration at licensed facilities .
Data Presentation Guidelines
Q. What metadata should accompany spectral data submissions for azido-sugar derivatives?
- Methodological Answer : Include instrument parameters (field strength, solvent, temperature), purity assessments (HPLC traces, HRMS), and reference compound data (e.g., TMS for NMR). For crystallographic data, report CCDC deposition numbers, refinement statistics (R-factors), and anisotropic displacement parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
